3-(3-chloro-5-fluorophenyl)morpholine
CAS No.: 1270385-67-5
Cat. No.: VC11979735
Molecular Formula: C10H11ClFNO
Molecular Weight: 215.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1270385-67-5 |
|---|---|
| Molecular Formula | C10H11ClFNO |
| Molecular Weight | 215.7 |
Introduction
Chemical and Physical Properties
Structural Characteristics
3-(3-Chloro-5-fluorophenyl)morpholine consists of a six-membered morpholine ring (containing one oxygen and one nitrogen atom) linked to a benzene ring substituted with chlorine and fluorine. The halogen atoms induce electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions. The molecular structure is depicted below:
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| CAS Number | 1270385-67-5 |
| Molecular Formula | |
| Molecular Weight | 215.65 g/mol |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
Data on melting/boiling points and density remain unavailable in published literature, likely due to proprietary considerations in industrial settings .
Synthesis and Production
| Step | Reagents/Conditions |
|---|---|
| Epoxide Formation | Epichlorohydrin, base (e.g., NaOH) |
| Morpholine Addition | Morpholine, polar aprotic solvent, 60–80°C |
Industrial production may employ continuous flow reactors to enhance yield and purity, though specific details are scarce in open literature .
Chemical Reactivity and Functionalization
Substitution Reactions
Scientific Research Applications
Medicinal Chemistry
3-(3-Chloro-5-fluorophenyl)morpholine serves as a key intermediate in synthesizing TRPM5 agonists, which show promise for treating gastrointestinal motility disorders. For instance, (1R,3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a TRPM5 agonist derived from this scaffold, demonstrated prokinetic effects in murine models .
Materials Science
Incorporating this compound into polymers enhances thermal stability and dielectric properties, making it valuable for electronic materials. Its halogen atoms facilitate cross-linking reactions in epoxy resins .
Mechanism of Action
While 3-(3-chloro-5-fluorophenyl)morpholine itself lacks well-documented biological targets, its derivatives act as TRPM5 channel agonists. TRPM5 activation propagates intracellular calcium signals, stimulating interleukin-25 (IL-25) release and non-neuronal acetylcholine production, which enhances gastrointestinal motility .
Comparison with Structural Analogues
Table 3: Analogues and their distinguishing features
| Compound | Substituents | Key Differences |
|---|---|---|
| 3-(3-Chloro-4-fluorophenyl)morpholine | Cl (3), F (4) | Altered steric hindrance |
| 3-(3-Chloro-5-bromophenyl)morpholine | Cl (3), Br (5) | Enhanced electrophilicity |
| 3-(3-Chloro-5-methylphenyl)morpholine | Cl (3), CH₃ (5) | Increased hydrophobicity |
The 3-chloro-5-fluoro substitution pattern optimizes electronic effects for NAS reactions compared to bulkier bromo or methyl groups .
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